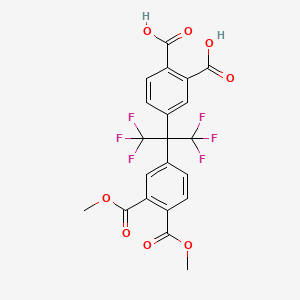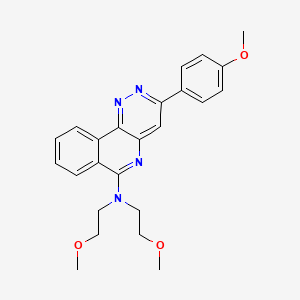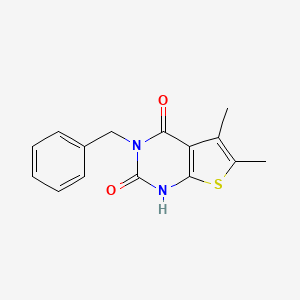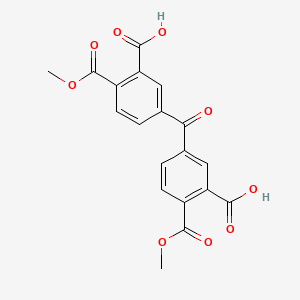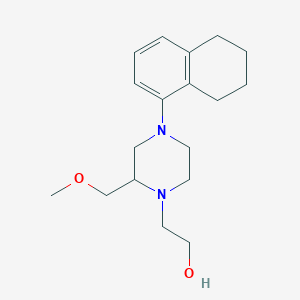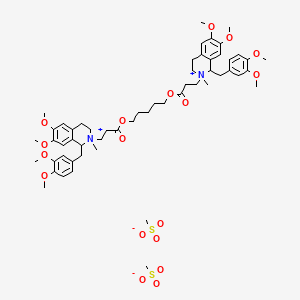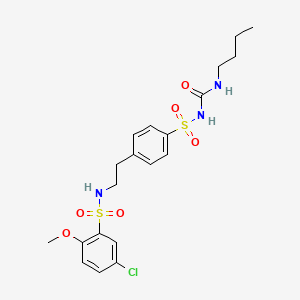
Benzenediazonium, 2-methoxy-4-((4-sulfophenyl)azo)-, inner salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenediazonium, 2-methoxy-4-((4-sulfophenyl)azo)-, inner salt is a diazonium compound known for its vibrant color and utility in various chemical reactions. This compound is often used in dye chemistry due to its ability to form stable azo compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenediazonium, 2-methoxy-4-((4-sulfophenyl)azo)-, inner salt typically involves the diazotization of 2-methoxy-4-aminobenzene sulfonic acid. This process is carried out by treating the amine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, at low temperatures to form the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and reactant concentrations. The resulting diazonium salt is then isolated and purified through crystallization or other suitable methods.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenediazonium, 2-methoxy-4-((4-sulfophenyl)azo)-, inner salt undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic substitution reactions, where the diazonium group is replaced by other nucleophiles.
Coupling Reactions: It readily couples with phenols and aromatic amines to form azo compounds, which are often used as dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride or bromide for Sandmeyer reactions.
Coupling Reactions: Typically carried out in alkaline conditions using phenols or aromatic amines.
Reduction Reactions: Sodium sulfite or stannous chloride are commonly used reducing agents.
Major Products Formed
Substitution Reactions: Halogenated aromatic compounds.
Coupling Reactions: Azo dyes with various substituents.
Reduction Reactions: Aniline derivatives.
Applications De Recherche Scientifique
Benzenediazonium, 2-methoxy-4-((4-sulfophenyl)azo)-, inner salt has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and pigments.
Biology: Employed in labeling and detection of biomolecules due to its chromophoric properties.
Medicine: Investigated for potential use in drug delivery systems and diagnostic agents.
Industry: Utilized in the production of colored polymers and materials.
Mécanisme D'action
The compound exerts its effects primarily through the formation of azo bonds. The diazonium group acts as an electrophile, reacting with nucleophiles such as phenols and amines to form stable azo linkages. These reactions are facilitated by the electron-withdrawing nature of the sulfonate group, which stabilizes the diazonium ion.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenediazonium, 4-sulfonate: Another diazonium compound with similar reactivity but different substituents.
Benzenediazonium, 2-methoxy-4-nitro: Similar structure but with a nitro group instead of a sulfonate group.
Uniqueness
Benzenediazonium, 2-methoxy-4-((4-sulfophenyl)azo)-, inner salt is unique due to its specific substituents, which confer distinct reactivity and stability. The presence of both methoxy and sulfonate groups enhances its solubility and makes it particularly useful in aqueous reactions.
Propriétés
Numéro CAS |
72152-94-4 |
|---|---|
Formule moléculaire |
C13H11N4O4S+ |
Poids moléculaire |
319.32 g/mol |
Nom IUPAC |
2-methoxy-4-[(4-sulfophenyl)diazenyl]benzenediazonium |
InChI |
InChI=1S/C13H10N4O4S/c1-21-13-8-10(4-7-12(13)15-14)17-16-9-2-5-11(6-3-9)22(18,19)20/h2-8H,1H3/p+1 |
Clé InChI |
HMSYVHOBWUUCCY-UHFFFAOYSA-O |
SMILES canonique |
COC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O)[N+]#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


